Methyl 7-hydroxyhept-5-ynoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50781-91-4 |
|---|---|
Molecular Formula |
C₈H₁₂O₃ |
Molecular Weight |
156.18 |
IUPAC Name |
methyl 7-hydroxyhept-5-ynoate |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-4-2-3-5-7-9/h9H,2,4,6-7H2,1H3 |
SMILES |
COC(=O)CCCC#CCO |
Synonyms |
Methyl 7-Hydroxyhept-5-ynoate; |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Methyl 7 Hydroxyhept 5 Ynoate
Retrosynthetic Disconnections and Planning for Target Molecule Construction
Retrosynthetic analysis of methyl 7-hydroxyhept-5-ynoate reveals a logical disconnection strategy that informs the design of its synthesis. The primary disconnection occurs at the C4-C5 bond, which separates the seven-carbon chain into two smaller, more readily available fragments.
Figure 1: Retrosynthetic Disconnection of this compound
This disconnection strategy identifies a three-carbon (C3) propargylic synthon and a four-carbon (C4) synthon.
Alkylation-Based Synthesis Routes
Alkylation is the cornerstone of most synthetic routes to this compound. These methods focus on the formation of the C4-C5 bond by coupling a nucleophilic propargyl fragment with an electrophilic four-carbon chain.
Initial strategies explored the direct alkylation of anions derived from propargyl alcohol. The most common approach involves the generation of the dilithio derivative of propargyl alcohol. researchgate.net This dianion is formed by treating propargyl alcohol with a strong base, such as two equivalents of lithium amide in liquid ammonia (B1221849). orgsyn.org The more acidic acetylenic proton is removed first, followed by the hydroxyl proton, to generate a potent C-nucleophile.
However, research has shown that the direct alkylation of this dianion with simple 4-halobutanoates, such as methyl 4-bromobutanoate, is inefficient and generally unsuccessful in producing the desired product in good yield. orgsyn.orgresearchgate.netresearchgate.net This is often due to side reactions, including O-alkylation, elimination, and reactions with the ester functionality of the alkylating agent. orgsyn.org
To overcome the limitations of direct alkylation, an orthoester-mediated strategy was developed, which has proven to be a more efficient and reliable route. orgsyn.orgresearchgate.net In this approach, the ester functionality of the C4 alkylating agent is masked as an orthoester, which is stable to the strongly basic and nucleophilic conditions of the reaction. The key electrophile used is trimethyl ortho-4-bromobutanoate. orgsyn.orgresearchgate.netresearchgate.net
The synthesis proceeds by first generating the dilithio salt of propargyl alcohol. orgsyn.org This dianion is then reacted with trimethyl ortho-4-bromobutanoate. The alkylation occurs selectively at the carbon terminus of the propargyl anion. orgsyn.org Following the alkylation step, the orthoester group is hydrolyzed under mild acidic conditions (e.g., using 5% sulfuric acid) to reveal the methyl ester, yielding this compound. orgsyn.org This method successfully avoids the side reactions associated with the unprotected ester group and provides the target compound in good yields, typically around 67-77%. orgsyn.org
The required trimethyl ortho-4-bromobutanoate can be prepared from 4-bromobutanenitrile via the Pinner reaction, which involves treatment with methanol (B129727) and hydrogen chloride to form the corresponding imidate salt, followed by reaction with methanol. orgsyn.orgmdpi.com
| Alkylation Strategy | C4-Electrophile | Outcome | Reference |
| Direct Alkylation | Methyl 4-bromobutanoate | Unsuccessful/Inefficient | orgsyn.orgresearchgate.net |
| Orthoester-Mediated | Trimethyl ortho-4-bromobutanoate | Efficient, good yields (67-77%) | orgsyn.orgresearchgate.netresearchgate.net |
Multi-Step Convergent Synthesis Paradigms
In this case, the two key fragments are:
The propargyl alcohol-derived dianion. orgsyn.org
The electrophilic C4 unit, trimethyl ortho-4-bromobutanoate. orgsyn.org
Enantioselective and Diastereoselective Synthesis of Analogues and Chiral Derivatives
While this compound itself is achiral, it serves as a precursor to many biologically active molecules, such as prostaglandins (B1171923) and protectins, which contain multiple chiral centers. researchgate.netrsc.org Therefore, the development of enantioselective and diastereoselective syntheses of its analogues and derivatives is of significant importance.
One key transformation is the stereoselective reduction of the alkyne to a cis-(Z)-alkene, a common structural motif in prostaglandins. This is typically achieved through catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst. rsc.org For example, this compound can be converted to methyl (Z)-7-hydroxyhept-5-enoate. researchgate.netcolab.ws
Further synthetic manipulations can introduce chirality. For instance, in a synthesis of an oxidized levuglandin D2 analogue, (Z)-7-hydroxyhept-5-enoic acid was prepared and used as a key building block. nih.gov In other work, biocatalysis has been employed to achieve chirality. Enzymatic kinetic resolution of related hydroxyesters, such as methyl 5-hydroxyhept-6-ynoate and methyl 4-hydroxyhex-5-ynoate, has been used to obtain enantiomerically enriched products that serve as precursors for bioactive molecules like goniothalamine and various pheromones. researchgate.net
The synthesis of the lipid mediator protectin D1 involves the preparation of the isomeric intermediate methyl (Z)-7-hydroxyhept-4-enoate (19), starting from 4-pentynoic acid. rsc.org The synthesis of this chiral building block highlights the multi-step, stereocontrolled sequences required for complex natural product synthesis, often originating from simple achiral precursors related to this compound. rsc.orgresearchgate.net
| Analogue/Derivative | Synthetic Approach | Application | Reference |
| Methyl (Z)-7-bromohept-5-enoate | Alkyne reduction, bromodehydroxylation | Prostaglandin (B15479496) precursor | researchgate.net |
| (Z)-7-Hydroxyhept-5-enoic acid | Alkyne reduction, hydrolysis | Levuglandin D2 analogue synthesis | nih.gov |
| Enantiomerically enriched hydroxy-ynoates | Enzymatic kinetic resolution | Pheromone and goniothalamine synthesis | researchgate.net |
| Methyl (Z)-7-hydroxyhept-4-enoate | Multi-step synthesis from 4-pentynoic acid | Protectin D1 synthesis | rsc.org |
Green Chemistry Principles in Synthetic Route Development and Optimization
Applying green chemistry principles to the synthesis of this compound involves evaluating the environmental impact of reagents, solvents, and reaction conditions, and seeking more sustainable alternatives.
The classical synthesis, which uses stoichiometric amounts of lithium metal in liquid ammonia, presents several environmental and safety challenges. orgsyn.org Liquid ammonia is hazardous and requires cryogenic conditions, while the use of alkali metals is highly reactive and generates significant waste.
A key area for "greening" the synthesis of related compounds has been the introduction of biocatalysis. The use of enzymes for kinetic resolution, as demonstrated for analogous hydroxy-ynoates, represents a significant green improvement. researchgate.net Enzymatic reactions are typically run in aqueous media under mild conditions, are highly selective (reducing the need for protecting groups), and use biodegradable catalysts. nih.gov
Another principle of green chemistry is atom economy. bas.bg While the main alkylation reaction is a substitution, some transformations in related syntheses show high atom economy. For example, researchgate.netpublish.csiro.au-sigmatropic rearrangements, used in the synthesis of phosphorylated allene (B1206475) derivatives from propargyl-type alcohols, are atom-economical processes where all atoms of the reactant are incorporated into the product. bas.bg
Reactivity and Chemical Transformations of Methyl 7 Hydroxyhept 5 Ynoate
Alkyne Functional Group Transformations
The carbon-carbon triple bond in methyl 7-hydroxyhept-5-ynoate is a region of high electron density, making it susceptible to a variety of addition and cycloaddition reactions. These transformations are fundamental to constructing more complex molecular architectures.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. While specific studies detailing the CuAAC reaction with this compound are not extensively documented in the readily available literature, its terminal alkyne structure makes it an ideal substrate for such transformations. The general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with an organic azide to yield the triazole ring.
The presence of the hydroxyl group in this compound offers a handle for further functionalization of the resulting triazole product. This bifunctionality is particularly useful in the synthesis of bioconjugates and functional materials. For instance, the hydroxyl group could be used to attach the triazole-containing molecule to a solid support or another biomolecule.
Table 1: Hypothetical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl Azide
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield |
| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Methyl 7-hydroxy-5-(4-(phenylmethyl)-1H-1,2,3-triazol-1-yl)heptanoate | Data not available |
Note: The data in this table is hypothetical and serves as an illustrative example of a typical CuAAC reaction.
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal ligation reaction that proceeds without the need for a cytotoxic copper catalyst. This reaction typically involves a strained cycloalkyne. As this compound is a linear alkyne, it would not directly participate in SPAAC as the alkyne component. However, it could be chemically modified to incorporate a strained ring system, or it could be used to synthesize a molecule containing an azide group that would then react with a strained alkyne. The inherent reactivity of the terminal alkyne in this compound is not suitable for catalyst-free SPAAC reactions under biological conditions.
The alkyne functionality of this compound can also participate in other cycloaddition reactions. In a Diels-Alder reaction, an alkyne can act as a dienophile, reacting with a conjugated diene to form a cyclohexadiene ring. The reactivity of the alkyne in this compound as a dienophile would be influenced by the electron-withdrawing nature of the adjacent methylene group and the ester functionality further down the chain.
Furthermore, the alkyne can undergo 1,3-dipolar cycloadditions with various 1,3-dipoles, such as nitrones or nitrile oxides, to generate five-membered heterocyclic rings. These reactions provide a powerful tool for the synthesis of a wide array of complex molecules.
Table 2: Potential Cycloaddition Reactions of this compound
| Reaction Type | Reactant 2 | Product Type | Potential Application |
| Diels-Alder | 1,3-Butadiene | Substituted Cyclohexadiene | Synthesis of cyclic frameworks |
| 1,3-Dipolar Cycloaddition | Phenylnitrile oxide | Substituted Isoxazole | Synthesis of heterocyclic compounds |
The alkyne in this compound can be stereoselectively reduced to a (Z)-alkene using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline). This partial hydrogenation is a crucial transformation in the synthesis of many natural products and biologically active molecules where the cis-geometry of the double bond is essential. The reaction proceeds via the syn-addition of hydrogen across the triple bond.
The resulting (Z)-methyl 7-hydroxyhept-5-enoate retains the hydroxyl functionality, which can be further manipulated in subsequent synthetic steps.
Table 3: Stereoselective Reduction of this compound
| Starting Material | Reagents | Product | Stereochemistry |
| This compound | H₂, Lindlar's Catalyst | (Z)-Methyl 7-hydroxyhept-5-enoate | Z (cis) |
Hydroxyl Group Derivatization and Manipulation
The primary hydroxyl group in this compound provides another site for chemical modification. Its reactivity is typical of a primary alcohol, allowing for protection, deprotection, and conversion to other functional groups.
In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions targeting the alkyne or ester functionalities. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions to be used in subsequent steps.
Common protecting groups for primary alcohols include silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers. These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are generally stable to a wide range of reaction conditions but can be readily removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Other potential protecting groups include ethers, such as the benzyl (Bn) ether, which can be introduced using benzyl bromide and a base, and removed by hydrogenolysis. Acetals, such as the tetrahydropyranyl (THP) ether, are also commonly used and are stable to basic and nucleophilic reagents but are cleaved under acidic conditions.
Table 4: Common Protection and Deprotection Strategies for the Hydroxyl Group of this compound
| Protecting Group | Protection Reagents | Deprotection Reagents | Stability |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | TBAF or HF·Pyridine | Stable to most non-acidic conditions |
| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C | Stable to acidic and basic conditions |
| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH | Aqueous Acid (e.g., HCl) | Stable to basic and nucleophilic conditions |
Oxidation and Reduction Reactions at the Hydroxyl Center
The primary alcohol in this compound can undergo both oxidation and reduction, although specific studies detailing these transformations on this particular substrate are not extensively documented in the chemical literature.
Oxidation: In principle, the primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using a range of standard oxidizing agents. The choice of reagent determines the extent of oxidation. For the partial oxidation to the corresponding aldehyde, methyl 7-oxohept-5-ynoate, mild reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane would be employed to avoid over-oxidation to the carboxylic acid. Stronger oxidizing agents, for instance, potassium permanganate (KMnO4) or chromic acid (H2CrO4), would be expected to oxidize the primary alcohol directly to the carboxylic acid, yielding 7-carboxyhept-5-ynoic acid methyl ester.
Reduction: The reduction of a primary alcohol function is less common as it is already at a low oxidation state. However, it can be converted into a better leaving group, such as a tosylate or mesylate, and subsequently removed through reductive deoxygenation.
Table 1: Potential Oxidation Reactions of the Hydroxyl Center
| Product | Reagent | Reaction Type |
|---|---|---|
| Methyl 7-oxohept-5-ynoate | Pyridinium chlorochromate (PCC) | Oxidation |
Ester Moiety Modifications and Interconversions
The methyl ester group of this compound is susceptible to various transformations, including hydrolysis (saponification) and conversion to other esters (transesterification) or alcohols.
Transesterification: This process involves the conversion of one ester to another by reacting with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol under acidic conditions would be expected to yield ethyl 7-hydroxyhept-5-ynoate. This reaction is an equilibrium process, and using a large excess of the reactant alcohol can drive it to completion.
Saponification: This is the hydrolysis of an ester under basic conditions to produce a carboxylate salt and an alcohol. Treatment of this compound with an aqueous base, such as sodium hydroxide, followed by an acidic workup would yield 7-hydroxyhept-5-ynoic acid. This hydrolysis is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.
While these are standard transformations for esters, specific studies detailing the transesterification and saponification of this compound are not prevalent in the surveyed literature.
The methyl ester can be reduced to a primary alcohol, which would result in a diol. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH4) is a common reagent for the reduction of esters to primary alcohols. The reaction of this compound with LiAlH4 would be expected to yield hept-5-yne-1,7-diol. It is important to note that LiAlH4 is a very strong reducing agent and would also reduce the alkyne function if appropriate conditions are not maintained. Subsequent transformations of the resulting diol could involve selective protection of one of the hydroxyl groups followed by further functionalization.
Table 2: Potential Ester Moiety Modifications
| Starting Material | Reagent/Condition | Product | Reaction Type |
|---|---|---|---|
| This compound | Ethanol, Acid catalyst | Ethyl 7-hydroxyhept-5-ynoate | Transesterification |
| This compound | 1. NaOH(aq) 2. H3O+ | 7-hydroxyhept-5-ynoic acid | Saponification |
Note: This table illustrates general reactions of the ester functional group. Specific research applying these to this compound is not extensively reported.
Halo-functionalization and Halogen-Metal Exchange Reactions
Halo-functionalization: The hydroxyl group of this compound can be converted into a halide, which is a better leaving group for subsequent nucleophilic substitution reactions. This can be achieved using various reagents. For example, thionyl chloride (SOCl2) can be used to convert the alcohol to the corresponding chloride, and phosphorus tribromide (PBr3) for the bromide. These transformations are crucial for activating the hydroxyl group towards further synthetic manipulations.
Halogen-Metal Exchange: While there are no specific reports of halogen-metal exchange reactions performed on a halogenated derivative of this compound, this is a powerful tool in organic synthesis for the formation of organometallic reagents. If, for example, the hydroxyl group were converted to an iodide, treatment with an organolithium reagent like tert-butyllithium at low temperatures could result in a lithium-halogen exchange, generating a nucleophilic carbon center at that position.
Detailed studies on the halo-functionalization and subsequent halogen-metal exchange reactions specifically for this compound are not readily found in the scientific literature.
Investigation of Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems
The presence of multiple functional groups in this compound makes it an interesting substrate for studying selectivity in chemical reactions.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, when reducing the ester group with a milder reducing agent, it might be possible to do so without affecting the alkyne. Conversely, catalytic hydrogenation could potentially reduce the alkyne to an alkene or alkane without affecting the ester or hydroxyl group, depending on the catalyst and reaction conditions.
Regioselectivity: In reactions involving the alkyne, such as hydration or hydrohalogenation, the regioselectivity (the position of addition of the new substituents) would be a key consideration. For an internal alkyne like the one in this compound, reactions such as hydration often lead to a mixture of two constitutional isomers (ketones) unless there is a directing group present.
Stereoselectivity: The reduction of the alkyne can lead to either a cis- or trans-alkene, depending on the choice of reagents. For example, reduction with sodium in liquid ammonia (B1221849) typically yields the trans-alkene, while catalytic hydrogenation with Lindlar's catalyst produces the cis-alkene.
While the principles of chemo-, regio-, and stereoselectivity are fundamental in organic chemistry, specific and detailed investigations into these aspects for the reactions of this compound are not widely reported.
Applications As a Versatile Building Block in Complex Molecular Synthesis
Precursor in Prostaglandin (B15479496) and Eicosanoid Synthesis
Prostaglandins (B1171923) and other eicosanoids are a class of lipid compounds that exhibit a wide range of physiological effects in the body. The intricate stereochemistry and functionality of these molecules present significant synthetic challenges. Methyl 7-hydroxyhept-5-ynoate and its derivatives have proven to be instrumental in overcoming these hurdles.
Beyond its role in constructing side chains, this compound is a key starting material in the total synthesis of various prostaglandin analogues. Its functional groups can be manipulated to introduce the necessary stereocenters and functionalities required for biological activity. While specific examples directly citing this compound in the total synthesis of prominent prostaglandins like PGE2 or PGF2α are not extensively detailed in readily available literature, the structural similarity of its derivatives to key intermediates in established synthetic routes underscores its potential and likely application in the synthesis of a wide array of analogues.
Role in Natural Product Synthesis and Analogues
The utility of this compound extends beyond the realm of prostaglandins to the synthesis of other complex natural products and their analogues.
Polyene macrolides are a class of antifungal agents characterized by a large macrolactone ring containing a series of conjugated double bonds. The synthesis of these complex structures often involves the coupling of smaller, functionalized fragments. The carbon chain and reactive ends of this compound make it a suitable candidate for the construction of segments that are later incorporated into the macrolide backbone. Its alkyne functionality can be readily converted to the dienes and polyenes characteristic of these molecules through various hydrogenation and coupling methodologies.
The structural motifs present in this compound are found in a variety of other biologically active molecules, including insect pheromones. Many pheromones are long-chain unsaturated alcohols, esters, or aldehydes. The seven-carbon chain of this compound can serve as a foundational unit that is extended and modified to achieve the specific chain length and double bond geometry required for pheromonal activity. For example, through a series of reduction, oxidation, and coupling reactions, this building block can be elaborated into the precise chemical messengers used by insects for communication.
Intermediate in Cascade, Domino, and Multicomponent Reactions
Modern organic synthesis increasingly relies on cascade, domino, and multicomponent reactions to construct complex molecules in a more efficient and atom-economical manner. These reactions involve a series of intramolecular or intermolecular transformations that occur in a single pot, avoiding the need for isolation and purification of intermediates.
The bifunctional nature of this compound makes it an ideal substrate for such elegant reaction sequences. The alkyne and hydroxyl or ester groups can participate in sequential reactions, allowing for the rapid assembly of complex cyclic or polyfunctional acyclic structures. While specific, named cascade reactions prominently featuring this compound are not extensively documented, the inherent reactivity of its functional groups suggests its significant potential as an intermediate in the development of novel and efficient synthetic methodologies. For instance, the alkyne could undergo a metal-catalyzed cyclization that is then trapped by the hydroxyl or a derivative of the ester, leading to the formation of complex heterocyclic systems in a single synthetic operation.
Contributions to Advanced Materials Synthesis (e.g., Polymerizable Monomers)
Extensive research into the applications of this compound as a versatile building block has been conducted; however, its specific contributions to the synthesis of advanced materials, particularly as a polymerizable monomer, are not well-documented in publicly available scientific literature. While the bifunctional nature of the molecule, containing both a hydroxyl group and an alkyne functionality, suggests theoretical potential for polymerization, detailed research findings on this specific application are scarce.
The presence of the hydroxyl and methyl ester groups could theoretically allow for its participation in condensation polymerization to form polyesters. In such a scenario, the alkyne group would remain as a pendant functionality along the polymer backbone. This pendant alkyne would be available for post-polymerization modification, for example, through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This could allow for the grafting of various side chains onto the polyester, thereby tailoring the material's properties for specific applications.
Furthermore, the alkyne group itself could potentially be involved in polymerization reactions. For instance, alkyne metathesis or cyclotrimerization are known polymerization methods for alkyne-containing monomers. However, the application of these methods specifically to this compound has not been reported in the reviewed literature.
While the broader field of alkyne-functionalized monomers is an active area of research for creating advanced materials with tailored properties, specific data on the polymerization behavior, resultant polymer characteristics, and material performance of polymers derived from this compound are not available. Therefore, a detailed discussion and data table on its contributions in this area cannot be provided at this time. Further research and publication in this specific area are needed to elucidate the potential of this compound in advanced materials synthesis.
Catalytic Strategies in Reactions Involving Methyl 7 Hydroxyhept 5 Ynoate
Transition Metal Catalysis for Alkyne Functionalization and Coupling Reactions
The internal alkyne moiety of methyl 7-hydroxyhept-5-ynoate is a key site for carbon-carbon and carbon-heteroatom bond formation through transition metal catalysis. While specific literature detailing these reactions for this exact substrate is not abundant, the well-established reactivity of internal alkynes allows for the confident postulation of several effective catalytic transformations.
Palladium-catalyzed cross-coupling reactions , such as the Sonogashira, Heck, and Suzuki couplings, are fundamental tools for alkyne functionalization. Although typically more reactive with terminal alkynes, internal alkynes like the one in this compound can participate in these reactions, often requiring specific ligand and reaction condition optimization. For instance, a hypothetical Sonogashira coupling could introduce an aryl or vinyl group at one of the sp-hybridized carbons, expanding the molecular framework.
Ruthenium and Rhodium catalysts are known to mediate a variety of transformations of internal alkynes. These include cyclization, cycloaddition, and skeletal rearrangement reactions. For example, a Pauson-Khand type reaction, often catalyzed by cobalt or rhodium complexes, could be envisioned where the alkyne of this compound reacts with an alkene intramolecularly or intermolecularly to form a cyclopentenone structure, a common core in many natural products.
Furthermore, gold and platinum catalysts are particularly effective in activating alkynes towards nucleophilic attack. The hydroxyl group within this compound could act as an internal nucleophile, leading to cycloisomerization reactions to form cyclic ethers, a transformation valuable in the synthesis of various heterocyclic compounds.
A summary of potential transition metal-catalyzed reactions for the functionalization of the alkyne in this compound is presented below.
| Reaction Type | Catalyst | Potential Product |
| Sonogashira Coupling | Palladium | Aryl- or vinyl-substituted alkyne |
| Heck Coupling | Palladium | Alkenyl-substituted alkyne |
| Pauson-Khand Reaction | Cobalt/Rhodium | Cyclopentenone derivative |
| Cycloisomerization | Gold/Platinum | Cyclic ether |
Asymmetric Catalysis for Chiral Induction and Enantiomeric Purity
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. For a molecule like this compound, which possesses a prochiral center at the hydroxyl-bearing carbon, asymmetric catalysis offers a powerful approach to introduce chirality and achieve high enantiomeric purity.
One of the primary applications of asymmetric catalysis in this context is the asymmetric reduction of a ketone precursor to the corresponding chiral alcohol. If this compound were to be synthesized from its corresponding ketone, a variety of chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral ligands (e.g., BINAP, DuPhos), could be employed to achieve high enantioselectivity in the reduction step.
Another key strategy is asymmetric transfer hydrogenation , which uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral transition metal complex. This method is often lauded for its operational simplicity and mild reaction conditions.
Furthermore, asymmetric epoxidation of a related alkene precursor, followed by regioselective ring-opening, could also serve as an indirect method to access enantiomerically enriched this compound. The Sharpless asymmetric epoxidation is a classic example of this approach.
The table below summarizes potential asymmetric catalytic approaches relevant to the synthesis of chiral derivatives from or leading to this compound.
| Asymmetric Reaction | Catalyst System | Target |
| Asymmetric Reduction | Ru/Rh/Ir with chiral ligands | Enantiomerically enriched alcohol |
| Asymmetric Transfer Hydrogenation | Chiral transition metal complex | Enantiomerically enriched alcohol |
| Asymmetric Epoxidation | Ti(OiPr)₄ with DET | Chiral epoxide precursor |
The successful application of these methods would provide access to enantiomerically pure building blocks crucial for the synthesis of biologically active molecules.
Organocatalysis in Mediating Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside transition metal catalysis and biocatalysis. For this compound, organocatalysts can be employed to mediate a range of transformations, often with high chemo- and stereoselectivity.
One potential application of organocatalysis is the activation of the alkyne moiety . Phosphine (B1218219) catalysts, for example, can add to the alkyne to form a zwitterionic intermediate, which can then undergo further reactions. While no specific examples with this compound are documented, the principles of phosphine catalysis on alkynes are well-established.
The hydroxyl group of this compound can also be a target for organocatalytic transformations. For instance, chiral amine catalysts could be used to catalyze the acylation of the secondary alcohol with kinetic resolution, leading to the separation of enantiomers.
Furthermore, the functional groups in this compound could be modified to be more amenable to organocatalytic reactions. For example, oxidation of the alcohol to the corresponding aldehyde would open the door to a plethora of well-known organocatalytic reactions, such as asymmetric aldol, Mannich, and Michael reactions, catalyzed by proline and its derivatives.
The following table outlines some prospective organocatalytic transformations involving this compound or its derivatives.
| Organocatalytic Reaction | Catalyst Type | Potential Transformation |
| Alkyne Activation | Phosphine | Formation of a reactive zwitterionic intermediate |
| Kinetic Resolution | Chiral Amine | Enantioselective acylation of the alcohol |
| Aldol Reaction (on aldehyde derivative) | Proline | Formation of a β-hydroxy carbonyl compound |
The versatility of organocatalysis offers a complementary approach to metal-based systems for the transformation of this compound, with the advantages of being generally less toxic and less sensitive to air and moisture.
Enzyme-Catalyzed Transformations and Biocatalysis for Selective Conversions
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in organic synthesis due to the high selectivity and mild reaction conditions offered by enzymes. For this compound, enzymatic transformations, particularly kinetic resolutions of the racemic alcohol, are a highly effective strategy for obtaining enantiomerically pure products.
Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols via enantioselective acylation or deacylation. nih.gov In a typical kinetic resolution of racemic this compound, a lipase (B570770) would selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. researchgate.net The resulting mixture of the acylated and unacylated enantiomers can then be separated chromatographically.
Commonly used lipases for such resolutions include Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL). nih.govnih.gov The choice of enzyme, acyl donor, and solvent can significantly influence the efficiency and enantioselectivity of the resolution. researchgate.net
The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity. A high E-value (typically >100) is indicative of a highly selective and synthetically useful resolution. Research on similar δ-hydroxy esters has demonstrated that high E-values can be achieved with lipase-catalyzed transesterification. nih.gov
The table below provides an overview of a typical enzymatic kinetic resolution of this compound.
| Enzyme | Acyl Donor | Solvent | Expected Outcome |
| Candida antarctica lipase B (CAL-B) | Vinyl acetate | Toluene | Enantioselective acylation of one enantiomer |
| Pseudomonas cepacia lipase (PCL) | Isopropenyl acetate | Hexane | Separation of enantiomers |
| Candida rugosa lipase (CRL) | Acetic anhydride | Dichloromethane | Access to enantiomerically enriched alcohol and ester |
In addition to kinetic resolution, other biocatalytic transformations can be envisioned. For instance, oxidoreductases could be used for the asymmetric reduction of the corresponding ketone to produce enantiomerically pure this compound. Furthermore, hydratases could potentially be employed for the selective hydration of the alkyne to form a ketone.
The use of biocatalysis offers a green and efficient alternative for the synthesis of chiral building blocks from racemic this compound, which is particularly valuable for the pharmaceutical industry. mdpi.com
Computational and Theoretical Investigations of Methyl 7 Hydroxyhept 5 Ynoate
Quantum Chemical Studies of Reactivity and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like Methyl 7-hydroxyhept-5-ynoate. These studies focus on the distribution of electrons within the molecule, which is fundamental to understanding its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity joaquinbarroso.comirjweb.com. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions joaquinbarroso.comnih.gov.
The electronic structure of this compound is characterized by the presence of several functional groups: a methyl ester, a hydroxyl group, and an internal alkyne. The alkyne's π-system significantly influences the molecule's electronic properties, acting as a region of high electron density that can participate in various reactions. DFT calculations can map out the electron density and electrostatic potential, identifying sites susceptible to nucleophilic or electrophilic attack. For instance, the carbon atoms of the triple bond are often sites of electrophilic addition.
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Chemical Hardness (η) | 2.8 eV |
| Chemical Potential (μ) | -4.0 eV |
| Electrophilicity Index (ω) | 2.86 eV |
Mechanistic Elucidation of Key Transformations and Reaction Pathways
Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. For this compound, this includes studying reactions such as hydration of the alkyne, ester hydrolysis, or oxidation of the hydroxyl group. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed rsc.orgarxiv.org.
DFT calculations can be used to trace the entire reaction pathway, providing a step-by-step understanding of bond breaking and formation. For example, in the acid-catalyzed hydration of the alkyne moiety, computational models can elucidate the structure of the transition state and the stability of the resulting enol intermediate, which then tautomerizes to a ketone. These calculations can also predict the regioselectivity of such reactions, which is crucial for synthetic applications.
Mechanistic studies on related alkyne functionalizations, such as haloboration or cyclization reactions, have demonstrated the power of DFT in predicting reaction outcomes and explaining stereoselectivity nih.govacs.org. While specific mechanistic studies on this compound are not prevalent, the principles and methodologies from studies on similar molecules can be applied to predict its reactivity. For instance, the activation barriers for different potential reaction pathways can be calculated to determine the most likely course of a reaction under given conditions.
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Protonation of the Alkyne | 15.2 |
| Nucleophilic Attack of Water | 5.8 |
| Deprotonation to Enol | 8.1 |
Conformational Analysis and Molecular Dynamics Simulations of Compound and Intermediates
The flexible alkyl chain of this compound allows it to adopt a multitude of conformations in three-dimensional space. Conformational analysis aims to identify the most stable, low-energy conformations, as these are the most likely to be present at equilibrium and to participate in chemical reactions nih.govmdpi.com. Computational methods can systematically explore the conformational landscape by rotating the single bonds in the molecule and calculating the energy of each resulting structure. This allows for the identification of local and global energy minima.
Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms in the molecule, MD can reveal how the molecule flexes, bends, and changes its conformation in response to its environment, such as in a solvent mytribos.orgacs.orgnih.gov. This is particularly important for understanding how the molecule interacts with other molecules, such as reactants or biological targets. MD simulations can also provide insights into the stability of reaction intermediates and the dynamics of their conversion to products. For a molecule like this compound, understanding its conformational preferences is key to predicting its physical properties and biological activity.
| Dihedral Angle | Angle (degrees) |
|---|---|
| O-C-C-C (Ester) | 178.5 |
| C-C-C-C (Alkyl Chain) | -179.2 |
| C-C(OH)-C-C | 65.3 |
Predictive Modeling for Novel Reactivity and Selectivity
Predictive modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, uses statistical methods to correlate the chemical structure of a molecule with its activity or properties. These models are built on datasets of molecules with known activities and can be used to predict the behavior of new, untested compounds.
For this compound, predictive models could be developed to forecast its reactivity in various chemical transformations, its selectivity in reactions with multiple possible outcomes, or its potential biological activity. The descriptors used in these models are often derived from quantum chemical calculations and can include electronic properties (like HOMO-LUMO gap), steric parameters, and descriptors of molecular shape and size researchgate.netfarmaciajournal.comresearchgate.netuwec.edu.
For instance, a QSAR model could be developed to predict the toxicity of unsaturated esters based on a set of calculated molecular descriptors. Such a model could then be used to estimate the potential toxicity of this compound. These predictive tools are invaluable in the early stages of chemical research and development, as they can help to prioritize compounds for synthesis and testing, thereby saving time and resources.
| Descriptor | Description |
|---|---|
| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. |
| Molecular Weight | The mass of one mole of the substance. |
| Topological Polar Surface Area | The surface sum over all polar atoms, a predictor of drug transport properties. |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
Advanced Analytical and Characterization Methodologies in Research Context
Spectroscopic Techniques for Structural Elucidation of Novel Derivatives and Intermediates
Spectroscopic methods are indispensable for the structural determination of Methyl 7-hydroxyhept-5-ynoate and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide complementary information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful tools for establishing the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would provide information on the number of different types of protons and their neighboring environments, while ¹³C NMR would reveal the number and types of carbon atoms.
Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to piece together the molecular structure. A COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com HSQC correlates directly bonded carbon and hydrogen atoms, while HMBC reveals longer-range couplings between carbons and hydrogens (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together different molecular fragments. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |
|---|---|---|---|---|---|---|
| 1 (C=O) | ~174 | - | - | - | - | H2, H3, OCH₃ |
| 2 | ~33 | ~2.4 | t | 7.2 | H3 | H1, H3, H4 |
| 3 | ~24 | ~1.8 | p | 7.2 | H2, H4 | H2, H4, H5 |
| 4 | ~15 | ~2.3 | t | 7.0 | H3 | H2, H3, H5, H6 |
| 5 (C≡C) | ~80 | - | - | - | - | H4, H7 |
| 6 (C≡C) | ~85 | - | - | - | - | H4, H7 |
| 7 | ~50 | ~4.2 | s | - | - | H5, H6 |
| OCH₃ | ~52 | ~3.7 | s | - | - | C1 |
Predicted data based on analogous structures and typical chemical shift values. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups. researchgate.net For this compound, the IR spectrum would be expected to show a strong, broad absorption for the hydroxyl (O-H) stretch around 3300-3500 cm⁻¹, a sharp, weak absorption for the alkyne (C≡C) stretch near 2100-2260 cm⁻¹, and a strong absorption for the ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹. orgchemboulder.comlibretexts.org
Raman spectroscopy is particularly sensitive to non-polar bonds and can provide a strong signal for the alkyne triple bond, which may be weak in the IR spectrum. nih.govresearchgate.net The C≡C stretching vibration in the Raman spectrum would be expected to be more intense than in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | IR Intensity | Raman Intensity |
|---|---|---|---|---|
| O-H | Stretch | 3300-3500 | Strong, Broad | Weak |
| C-H (sp³) | Stretch | 2850-3000 | Medium | Medium |
| C≡C | Stretch | 2100-2260 | Weak | Strong |
| C=O (ester) | Stretch | 1735-1750 | Strong | Medium |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of organic molecules. nih.gov For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable method for purity assessment. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), would likely provide good separation of the target compound from any impurities or starting materials. researchgate.net By monitoring the reaction mixture over time, the disappearance of starting materials and the appearance of the product can be tracked to determine the reaction's endpoint.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For volatile and thermally stable compounds like this compound, GC-MS can be used to assess purity and identify byproducts. researchgate.netuib.no The sample is vaporized and separated on a capillary column, and the eluted compounds are then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for each component. researchgate.net
Table 3: Typical Chromatographic Conditions for the Analysis of this compound
| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |
|---|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile gradient | UV (e.g., 210 nm) | Purity assessment, reaction monitoring |
High-Resolution Mass Spectrometry for Mechanistic and Derivatization Studies
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov This is invaluable for confirming the identity of a newly synthesized compound and for elucidating the structures of unknown intermediates or byproducts. scispace.com By comparing the measured mass to the theoretical mass, the molecular formula can be confidently assigned.
In mechanistic studies, HRMS can be used to identify and characterize transient intermediates and to follow the course of a reaction. Derivatization of this compound, for example by silylation of the hydroxyl group, would result in a predictable mass shift, which can be precisely measured by HRMS to confirm the success of the derivatization reaction. Tandem mass spectrometry (MS/MS) experiments on the derivatized compound can provide further structural information through controlled fragmentation. nih.govshimadzu.com
Table 4: Predicted HRMS Data for this compound and a Derivative
| Compound | Formula | Ion | Theoretical m/z |
|---|---|---|---|
| This compound | C₈H₁₂O₃ | [M+H]⁺ | 157.0865 |
| [M+Na]⁺ | 179.0684 | ||
| Methyl 7-(trimethylsilyloxy)hept-5-ynoate | C₁₁H₂₀O₃Si | [M+H]⁺ | 229.1260 |
Chiral Analysis Techniques for Enantiomeric Purity Determination
While this compound itself is achiral, many of its potential derivatives or related intermediates in, for example, prostaglandin (B15479496) synthesis, are chiral. tandfonline.comrsc.orgnih.govnih.gov The determination of enantiomeric purity is crucial in the synthesis of chiral molecules, as different enantiomers can have vastly different biological activities. vt.edu
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the most widely used technique for the separation of enantiomers. nih.govunife.it This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. chromatographyonline.com Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. nih.gov
Chiral Gas Chromatography (Chiral GC)
For volatile and thermally stable chiral compounds, chiral GC is an effective method for enantiomeric separation. Similar to chiral HPLC, this technique uses a capillary column coated with a chiral stationary phase to resolve the enantiomers.
The choice of chiral stationary phase and chromatographic conditions is critical for achieving good separation and must be optimized for each specific pair of enantiomers.
Table 5: Hypothetical Chiral HPLC Parameters for a Chiral Derivative of this compound
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Isopropanol (B130326) mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
Future Research Directions and Emerging Trends
Development of More Sustainable and Atom-Economical Synthetic Routes
The classical synthesis of Methyl 7-hydroxyhept-5-ynoate has been documented, providing a reliable method for its preparation. However, future research will likely focus on developing greener and more efficient synthetic strategies in line with the principles of sustainable chemistry.
Current synthetic approaches may rely on stoichiometric reagents and protecting group strategies, which can lead to significant waste generation. Future efforts could explore catalytic methods that minimize waste and maximize the incorporation of all atoms from the starting materials into the final product.
Key research areas may include:
Catalytic C-H Activation: Directly functionalizing readily available hydrocarbon feedstocks to introduce the required functional groups would be a highly atom-economical approach.
Renewable Feedstocks: Investigating synthetic pathways that utilize biorenewable starting materials could significantly improve the sustainability profile of this compound synthesis.
Reduction of Solvent and Energy Consumption: The development of solvent-free reaction conditions or the use of greener solvents, coupled with energy-efficient methods like microwave-assisted synthesis, will be crucial.
Expansion of Applications in Chemical Biology, Supramolecular Chemistry, and Advanced Materials Science
The unique combination of a terminal alkyne (after deprotection of a suitable precursor or isomerization), a hydroxyl group, and a methyl ester in the core structure of this compound opens up numerous possibilities for its application in diverse fields.
Chemical Biology:
The alkyne moiety is a powerful tool in chemical biology, primarily through its participation in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the facile and specific labeling of biomolecules.
Bioconjugation and Probe Development: this compound could be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes for studying biological processes. The hydroxyl and ester groups offer points for further chemical modification to tune the probe's properties, such as solubility and cell permeability.
Supramolecular Chemistry:
The hydroxyl group can participate in hydrogen bonding, a key interaction in the formation of self-assembled supramolecular structures.
Design of Functional Supramolecular Assemblies: By modifying the ester group with different functionalities, it may be possible to design amphiphilic molecules that self-assemble into micelles, vesicles, or other ordered structures in solution. The alkyne group could then be used to polymerize these assemblies or to attach other functional units.
Advanced Materials Science:
Alkynes are valuable precursors for the synthesis of polymers and other advanced materials.
Polymer Synthesis: The alkyne group can undergo polymerization through various methods, including metathesis and cycloaddition reactions, to produce novel polymers with potentially interesting thermal, mechanical, or optical properties. The hydroxyl and ester groups can serve as handles for cross-linking or for tuning the polymer's properties.
Surface Functionalization: this compound could be used to modify surfaces, imparting new properties such as hydrophobicity or reactivity. The ester group can be hydrolyzed to a carboxylic acid for attachment to metal oxide surfaces, while the alkyne remains available for further functionalization via click chemistry.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The interplay between the alkyne, hydroxyl, and ester functionalities in this compound could lead to the discovery of novel reactivity patterns and unprecedented chemical transformations.
Key areas for exploration include:
Intramolecular Cyclizations: The proximity of the hydroxyl group to the alkyne could facilitate intramolecular cyclization reactions to form heterocyclic compounds, which are important scaffolds in medicinal chemistry.
Metal-Catalyzed Transformations: The alkyne can participate in a wide range of metal-catalyzed reactions, such as hydrofunctionalization, cycloaddition, and cross-coupling reactions. The presence of the hydroxyl and ester groups may influence the regioselectivity and stereoselectivity of these transformations in interesting ways.
Domino Reactions: The multifunctional nature of this compound makes it an ideal substrate for the development of domino reactions, where multiple bond-forming events occur in a single synthetic operation. This can lead to the rapid construction of complex molecular architectures from a simple starting material.
Integration with Flow Chemistry and Automation for Scalable and Efficient Synthesis
To fully realize the potential of this compound and its derivatives, the development of scalable and efficient synthetic methods is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes in this regard.
Benefits of Flow Chemistry and Automation:
Improved Safety: Flow reactors allow for the safe handling of hazardous reagents and intermediates by minimizing the reaction volume at any given time.
Enhanced Reaction Control: The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields and selectivities.
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, avoiding the challenges associated with scaling up batch reactions.
Automation and High-Throughput Screening: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. This can significantly accelerate the discovery and development of new applications for this compound.
The integration of the synthesis of this versatile building block with flow chemistry and automation will undoubtedly pave the way for its wider application in both academic research and industrial processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 7-hydroxyhept-5-ynoate, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound is synthesized via alkyne-functionalized intermediates. A common route involves reacting 2-(prop-2-ynyloxy)tetrahydro-2H-pyran with 1-bromo-3-chloropropane or 1-bromo-4-chlorobutane, followed by hydrolysis and esterification . Key factors include:
- Catalyst selection : Acidic or basic conditions for hydrolysis.
- Temperature control : Exothermic reactions require cooling to avoid side products.
- Purification : Column chromatography (silica gel) with ethyl acetate/hexane gradients is critical for isolating the ester .
- Data Table :
| Synthetic Route | Yield (%) | Key Conditions | Purity (HPLC) |
|---|---|---|---|
| From 2-(prop-2-ynyloxy)THP | 65–72 | H₂SO₄ hydrolysis, 0–5°C | ≥95% |
| Bromoalkyne coupling | 58–63 | Pd/C catalysis, room temp | 92–94% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : ¹H NMR shows distinct signals for the ester methyl group (~3.7 ppm) and the hydroxyl proton (broad peak, ~1.5–2.5 ppm). ¹³C NMR confirms the alkyne carbon at ~70–80 ppm .
- IR : Strong absorption bands at ~3300 cm⁻¹ (O-H stretch) and ~1720 cm⁻¹ (ester C=O) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 170.1 (calculated) with fragmentation patterns confirming the alkyne moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?
- Methodological Answer : Conflicting data on stability (e.g., ester hydrolysis vs. alkyne oxidation) require systematic analysis:
Controlled experiments : Test reactivity in buffered solutions (pH 2–12) at 25°C and 40°C.
Analytical monitoring : Use HPLC to quantify degradation products and LC-MS to identify intermediates .
Statistical validation : Apply ANOVA to compare degradation rates across pH groups (p < 0.05 threshold) .
- Example Finding : At pH > 10, ester hydrolysis dominates (yielding 7-hydroxyhept-5-ynoic acid), while acidic conditions (pH < 4) promote alkyne protonation without cleavage .
Q. What computational strategies are effective for modeling the electronic structure and reaction pathways of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap predicts nucleophilic/electrophilic sites) .
- MD Simulations : Simulate solvation effects in water and DMSO using AMBER force fields to predict aggregation behavior .
- Key Insight : The alkyne moiety’s electron-withdrawing nature lowers the LUMO energy, making the β-carbon susceptible to nucleophilic attack .
Q. How should researchers design experiments to assess the compound’s compatibility with common organic solvents and reagents?
- Methodological Answer :
Compatibility screening : Incubate this compound with 20 solvents (e.g., DCM, THF, DMF) at 50°C for 24 hours.
Hazard assessment : Monitor for exothermic reactions or gas evolution using DSC-TGA .
Documentation : Report incompatibilities (e.g., strong oxidizers like KMnO₄ induce alkyne cleavage) in a hazard matrix .
Data Contradiction Analysis
Q. Why do studies report varying catalytic efficiencies for this compound in click chemistry applications?
- Methodological Answer : Discrepancies arise from:
- Catalyst loading : Pd(II) vs. Cu(I) catalysts yield different regioselectivities in azide-alkyne cycloadditions .
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) accelerate reaction rates but may deactivate catalysts .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
